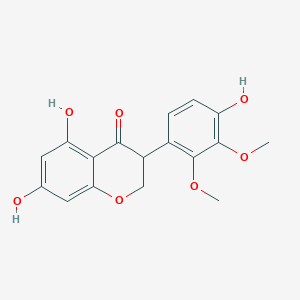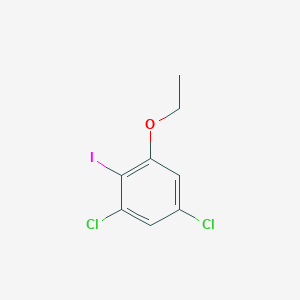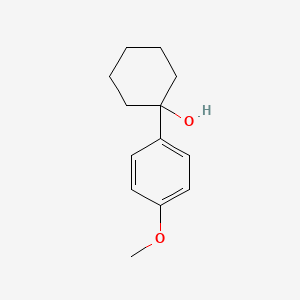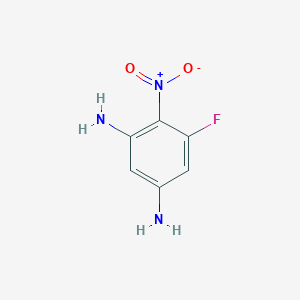
(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid” is a complex compound with a unique structure. Its core features substituents that can be attached in various ways, leading to exceptional chemical properties. Notably, in water, it exhibits a remarkably low pKa value of approximately 4.9. The C5 position readily participates in electrophilic substitution reactions, while the C4 and C6 positions are susceptible to nucleophilic attack .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common approach involves the protection of the amino groups (using Boc and Cbz protecting groups) followed by coupling reactions to introduce the desired substituents. These reactions often employ reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation.
Industrial Production:: While industrial-scale production methods may vary, they typically involve large-scale synthesis using optimized conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Reaction Types::
Electrophilic Substitution: The C5 position readily undergoes electrophilic substitution reactions.
Nucleophilic Attack: The C4 and C6 positions are susceptible to nucleophilic attack.
Boc Deprotection: TFA (trifluoroacetic acid) or HCl in organic solvents.
Cbz Deprotection: H2/Pd-C (hydrogenation over palladium catalyst).
Amide Bond Formation: DCC, HATU, or other coupling reagents.
Major Products:: The major products depend on the specific substituents introduced during synthesis.
Wissenschaftliche Forschungsanwendungen
“(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid” finds applications in various fields:
Chemistry: As a versatile building block for peptide synthesis.
Biology: In the design of bioactive peptides and peptidomimetics.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: As a precursor for specialty chemicals.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may interact with molecular targets or pathways relevant to its intended function (e.g., enzyme inhibition, receptor binding, or structural modification).
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs to “(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid,” its uniqueness lies in its combination of protecting groups and amino acid functionality. Similar compounds include other protected amino acids and peptidomimetics.
Eigenschaften
Molekularformel |
C18H26N2O6 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(3S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-10-9-14(11-15(21)22)20-17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 |
InChI-Schlüssel |
YFZYKTOECORXPN-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCC[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12098321.png)



![7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester](/img/structure/B12098337.png)






![(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B12098394.png)


